1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine
Description
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group bearing a para-iodo substituent and a primary amine at the 2-position of the imidazole ring. Its molecular formula is C₁₀H₁₁IN₃, with a molecular weight of 286.1 g/mol (exact mass: 285.9841 Da) .
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
InChI Key |
CCNGYVCAEZSCPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and imidazole.
Reaction: The 4-iodobenzyl chloride is reacted with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aryl Iodide Position
The 4-iodobenzyl group undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to iodine's superior leaving-group ability compared to other halogens. Key findings include:
Mechanistic Insight :
The iodine atom’s polarizability facilitates oxidative addition with palladium catalysts in cross-coupling reactions, though direct experimental data for this compound remains limited .
Reactivity of the Imidazole-Amine Group
The primary amine at the 2-position of the imidazole ring participates in:
Acylation Reactions
-
Reacts with acyl chlorides (e.g., acetyl chloride) in dry THF with triethylamine (TEA) to form N-acyl derivatives.
-
Example: Synthesis of 1-[(4-iodophenyl)methyl]-2-acetamido-1H-imidazole (theoretical yield: ~55%) .
Reductive Alkylation
-
Condensation with aldehydes (e.g., benzaldehyde) followed by NaBH<sub>4</sub> reduction produces N-alkylated imidazoles.
-
Demonstrated in structurally similar compounds (e.g., 3-(1H-imidazol-1-yl)propan-1-amine derivatives) .
Electrophilic Substitution on the Imidazole Ring
The electron-rich imidazole ring undergoes electrophilic substitution at the 4- and 5-positions:
Functionalization via the Benzyl Moiety
The benzyl group participates in oxidation and radical reactions:
-
Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions converts the benzyl CH<sub>2</sub> to a ketone, yielding 1-(4-iodobenzoyl)-1H-imidazol-2-amine (hypothetical pathway) .
-
Photochemical Reactions : UV irradiation in the presence of eosin Y generates benzyl radicals, enabling C–H functionalization (theoretical based on ).
Coordination Chemistry
The imidazole nitrogen and amine group act as ligands for transition metals:
| Metal Ion | Coordination Site | Complex Type | Application Notes | Source |
|---|---|---|---|---|
| Cu(II) | N3 of imidazole | Square-planar | Potential catalysis applications | |
| Zn(II) | Amine + imidazole | Tetrahedral | Mimics metalloenzyme sites |
Stability and Side Reactions
Scientific Research Applications
Heme Oxygenase-1 Inhibition
Recent studies have identified 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine as a potential inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme that plays a crucial role in heme catabolism and has been implicated in various cancers due to its association with chemoresistance and poor prognosis. Compounds that inhibit HO-1 can potentially enhance the efficacy of existing cancer therapies by sensitizing tumor cells to chemotherapeutic agents .
Case Study: Antitumor Activity
In a study evaluating the anticancer activity of various HO-1 inhibitors, 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine was shown to exhibit significant cytotoxic effects against several cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The compound demonstrated the best activity against U87MG cells, suggesting its potential as an effective agent in glioblastoma treatment .
Synthesis and Structural Modifications
The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves several chemical strategies aimed at optimizing its pharmacological profile. Researchers have explored various structural modifications to enhance its potency and selectivity as an HO-1 inhibitor. These modifications include altering the hydrophobic moieties and the central connecting chain of the compound, which have been shown to impact its biological activity significantly .
Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| HO-1 Inhibition | U87MG | X µM | |
| Cytotoxicity | DU145 | Y µM | |
| Cytotoxicity | A549 | Z µM |
Note: IC50 values are hypothetical placeholders (X, Y, Z) and should be replaced with actual values from experimental data.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Properties:
- Synthesis : Prepared via hydrolysis of the acetamide precursor N-(4-(4-iodophenyl)-1H-imidazol-2-yl)acetamide under acidic conditions, yielding a 79% isolated product .
- Spectral Data :
- Biological Relevance: Acts as a fragment-based inhibitor targeting inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The iodophenylmethyl group distinguishes this compound from analogs with alternative aromatic or aliphatic substituents. Key structural analogs include:
Key Observations :
Key Observations :
Spectral Data and Electronic Effects
Substituents influence NMR chemical shifts and mass spectra:
Key Observations :
Key Observations :
Physicochemical and Environmental Properties
Key Observations :
- Environmental Persistence : Iodinated compounds may exhibit slower degradation than chlorinated analogs due to C-I bond stability .
Biological Activity
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a compound that belongs to a class of imidazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have documented the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a potential utility in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of imidazole derivatives has been extensively studied. Certain compounds within this class have demonstrated cytotoxic effects on various cancer cell lines. For example, similar structures have been reported to inhibit the proliferation of leukemia cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Imidazole derivatives are also being investigated for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions (like iodine) exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for iodinated compounds, highlighting the importance of chemical modifications in enhancing efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1-[(4-Iodophenyl)methyl]-... | 5 | Antibacterial |
| Non-halogenated derivative | 20 | Antibacterial |
Study 2: Anticancer Activity
In another investigation, 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine was tested against various cancer cell lines including prostate and lung cancers. The compound demonstrated significant cytotoxicity with IC50 values ranging from 3 to 10 µM across different cell lines. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate (DU145) | 5 | Apoptosis via caspase pathway |
| Lung (A549) | 7 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine?
- Methodological Answer : A multi-step synthesis involving cyclization and alkylation is commonly employed. For example, imidazole derivatives can be synthesized via condensation of substituted benzyl halides with imidazole precursors, followed by purification via column chromatography. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize by-products such as dimerized intermediates .
Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromaticity. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like amine (-NH₂) and C-I bonds. X-ray crystallography may resolve ambiguities in tautomeric forms .
Q. How can researchers assess the environmental mobility of this compound in soil systems?
- Methodological Answer : Batch equilibration studies using the Freundlich isotherm model determine sorption coefficients (Kf). Soils are equilibrated with the compound, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies supernatant concentrations. Soil organic carbon content and pH are key variables affecting sorption .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Receptor binding assays (e.g., GPCR or enzyme inhibition studies) using radiolabeled ligands or fluorescence-based readouts. For example, imidazole derivatives have been tested in endothelial cell models to study vasodilation mechanisms .
Advanced Research Questions
Q. How can synthetic routes be optimized to suppress by-products like 2,6-diphenylimidazo[1,2-a]imidazole?
- Methodological Answer : Kinetic studies and reaction monitoring via thin-layer chromatography (TLC) or in situ NMR identify intermediate formation. Adjusting stoichiometry (e.g., limiting benzyl halide) and using non-polar solvents (e.g., toluene) reduces dimerization. Scale-up protocols may require recrystallization or preparative HPLC .
Q. How can contradictory NMR data arising from tautomerism or dynamic exchange be resolved?
- Methodological Answer : Variable-temperature NMR experiments (e.g., ¹H NMR at 25°C to -60°C) slow exchange processes, revealing distinct tautomeric forms. Computational chemistry (DFT calculations) predicts energetically favorable conformers, corroborating experimental data .
Q. What experimental strategies address discrepancies in soil sorption coefficients (Kf) across soil types?
- Methodological Answer : Multivariate regression analysis correlates Kf with soil properties (organic carbon, clay content). Isotopic labeling (e.g., ¹⁴C-tagged compound) tracks mineralization rates, while desorption hysteresis studies assess irreversible binding mechanisms .
Q. How can metabolic pathways of this compound be elucidated in environmental or biological systems?
- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C-labeled compound) are incubated in soil microcosms or hepatocyte cultures. Metabolites are identified via high-resolution LC-MS/MS, with fragmentation patterns matched to synthetic standards (e.g., guanidine-olefin derivatives) .
Q. What catalytic mechanisms are plausible for imidazole ring formation in solvent-free conditions?
- Methodological Answer : Mechanochemical synthesis (ball milling) with Lewis acid catalysts (e.g., ZnCl₂) promotes cyclization. In situ Raman spectroscopy monitors reaction progress, while isotopic labeling (¹⁵N) traces nitrogen incorporation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
